

Caco-2 Permeability & TEER Measurement

Technical Support Center

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Compound of Interest

Compound Name: 7Z-Trifostigmanoside I

Cat. No.: B2887117

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Welcome to the technical support center for Caco-2 cell permeability and Transepithelial Electrical Resistance (TEER) measurement. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Caco-2 permeability assays.

TEER Measurement Issues

- Q1: My TEER values are consistently low (e.g., $< 200 \Omega \cdot \text{cm}^2$). What are the potential causes and solutions?

Low TEER values typically indicate an incomplete or compromised cell monolayer. Several factors can contribute to this issue.^[1]

- Insufficient Culture Time: Caco-2 cells require approximately 21 days post-seeding to fully differentiate and form a confluent monolayer with robust tight junctions.^{[1][2]} Ensure cells are cultured for the appropriate duration.
- Inappropriate Seeding Density: Both excessively high and low seeding densities can negatively impact monolayer formation.^{[1][3]} High densities may lead to the formation of

multilayers, while low densities can result in an incomplete monolayer.[3][4] It is crucial to optimize the seeding density for your specific cell line and culture conditions.

- Suboptimal Culture Conditions: Factors such as incorrect serum concentration, temperature, or CO₂ levels can impede cell growth and tight junction formation.[1] Regular media changes (every 2-3 days) are also essential.[1]
 - High Passage Number: Caco-2 cells can lose their ability to form tight junctions at high passage numbers.[1][5] It is recommended to use cells within a validated passage range, typically between 20 and 50.[5]
 - Contamination: Bacterial or mycoplasma contamination can damage the cells and prevent the formation of a healthy monolayer, leading to low TEER values.[1] Regularly test your cell cultures for contamination.
 - Media Composition: The use of high-glucose media, such as DMEM with 4500 mg/L glucose, can negatively affect TEER values.[6] Consider using a buffer like Hank's Balanced Salt Solution (HBSS) for TEER measurements.[6]
- Q2: My TEER values are very high or variable. What could be the cause?

High or fluctuating TEER values can also indicate issues with the cell culture or measurement technique.

- Cell Line Heterogeneity: The Caco-2 cell line is known for its heterogeneity, which can lead to variability in TEER values between labs and even within the same lab.[7]
- Measurement Technique: Inconsistent placement of electrodes can cause significant variations in TEER readings. Ensure the electrode is placed in the same position in each well for every measurement. The use of a "chopstick" electrode may lead to non-uniform current density and an overestimation of TEER values.[8]
- Temperature: TEER measurements should be performed after the plate has equilibrated to room temperature, as temperature fluctuations can affect the readings.[9]
- Passage Number: TEER values can vary with the passage number of the cells.[4]

Permeability Assay Issues

- Q3: What are the common causes of high variability in apparent permeability (Papp) values?

Variability in Papp values is a recognized limitation of the Caco-2 assay and can stem from several sources.[\[7\]](#)[\[10\]](#)

- Inter-laboratory Variability: Differences in protocols, cell culture conditions (passage number, seeding density, culture time), and specific Caco-2 cell clones contribute to significant inter-laboratory variability in Papp values.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Monolayer Integrity: Inconsistent monolayer integrity, as indicated by variable TEER values, will directly impact the permeability of compounds.
 - Compound-Specific Issues: Low aqueous solubility and low post-assay recovery of test compounds can lead to misleading permeability results.[\[10\]](#)[\[14\]](#)[\[15\]](#)
- Q4: How can I assess if a compound is subject to active efflux?

Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[\[2\]](#)

- Bidirectional Transport Assay: To determine if a compound is a substrate for active efflux, perform a bidirectional permeability assay, measuring transport from the apical (A) to the basolateral (B) side (A to B) and from the basolateral to the apical side (B to A).[\[16\]](#)
 - Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
 - Use of Inhibitors: To confirm the involvement of specific transporters, the assay can be performed in the presence of known inhibitors, such as Verapamil for P-gp.[\[2\]](#)
- Q5: My compound recovery is low. What are the possible reasons and solutions?

Low compound recovery can be a significant challenge in permeability assays.[\[2\]](#)

- Compound Stability: The test compound may be unstable under the assay conditions. Assess the stability of the compound in the assay buffer.[\[2\]](#)

- Non-specific Binding: The compound may adsorb to the plastic of the assay plates or other materials. Using low-binding plates and materials can help to mitigate this issue.[\[2\]](#)
- Cellular Metabolism: Caco-2 cells have some metabolic activity, which could lead to the degradation of the test compound.
- Sensitive Detection Methods: If the compound concentration is very low, consider using a more sensitive analytical method for detection.[\[2\]](#)

Data Summary Tables

Table 1: Typical TEER Values and Monolayer Integrity Markers

Parameter	Acceptable Range	Notes
TEER Value	$\geq 200 \text{ } \Omega \cdot \text{cm}^2$	Some sources suggest a range of 300-500 $\Omega \cdot \text{cm}^2$, while others consider 500-1100 $\Omega \cdot \text{cm}^2$ as acceptable for fully differentiated cultures. [2] [17] [18] Values can reach up to 1800 $\Omega \cdot \text{cm}^2$ or higher depending on culture conditions and cell passage number. [9]
Lucifer Yellow (LY) Permeability (Papp)	$\leq 5 \text{ to } 12 \text{ nm/s}$	LY is a paracellular marker used to assess monolayer integrity. [19] Low permeability indicates well-formed tight junctions.
Lucifer Yellow (LY) Rejection	$> 99\%$	A high rejection rate of LY confirms the integrity of the cell monolayer.

Table 2: Factors Influencing Caco-2 Permeability and TEER

Factor	Effect	Recommendations
Passage Number	High passage numbers (>60) can lead to decreased TEER values. [4]	Use cells within a consistent and validated passage range (e.g., 20-50). [5]
Seeding Density	Too low or too high densities result in poor monolayer formation and low TEER. [1] [3]	Optimize seeding density for your specific Caco-2 clone and culture system.
Culture Time	Caco-2 cells typically require 21 days to fully differentiate and form a stable monolayer. [1] [2]	Allow for a sufficient culture period and monitor TEER until a stable plateau is reached. [9]
Culture Medium	Serum in the medium can lower and stabilize Papp values. [20] High glucose concentrations may negatively impact TEER. [6]	Be consistent with the culture medium composition. Consider serum-free conditions if well-validated.
Transwell® Insert Pore Size	Can influence TEER values, with larger pore sizes potentially leading to lower TEER. [21]	Use a consistent pore size for all experiments to ensure reproducibility.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Seeding for Permeability Assays

- Cell Culture: Maintain Caco-2 cells in T-75 flasks with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[\[11\]](#)
- Sub-culturing: Sub-culture the cells twice a week at approximately 90% confluency.[\[11\]](#)
- Seeding on Transwell® Inserts:
 - Trypsinize the cells and resuspend them in a fresh culture medium.

- Determine the cell concentration using a hemocytometer or automated cell counter.
- Seed the cells onto the apical side of the Transwell® inserts at the optimized seeding density.
- Differentiation: Culture the cells for 21 days, changing the medium in both the apical and basolateral compartments every 2-3 days.[\[2\]](#)

Protocol 2: TEER Measurement

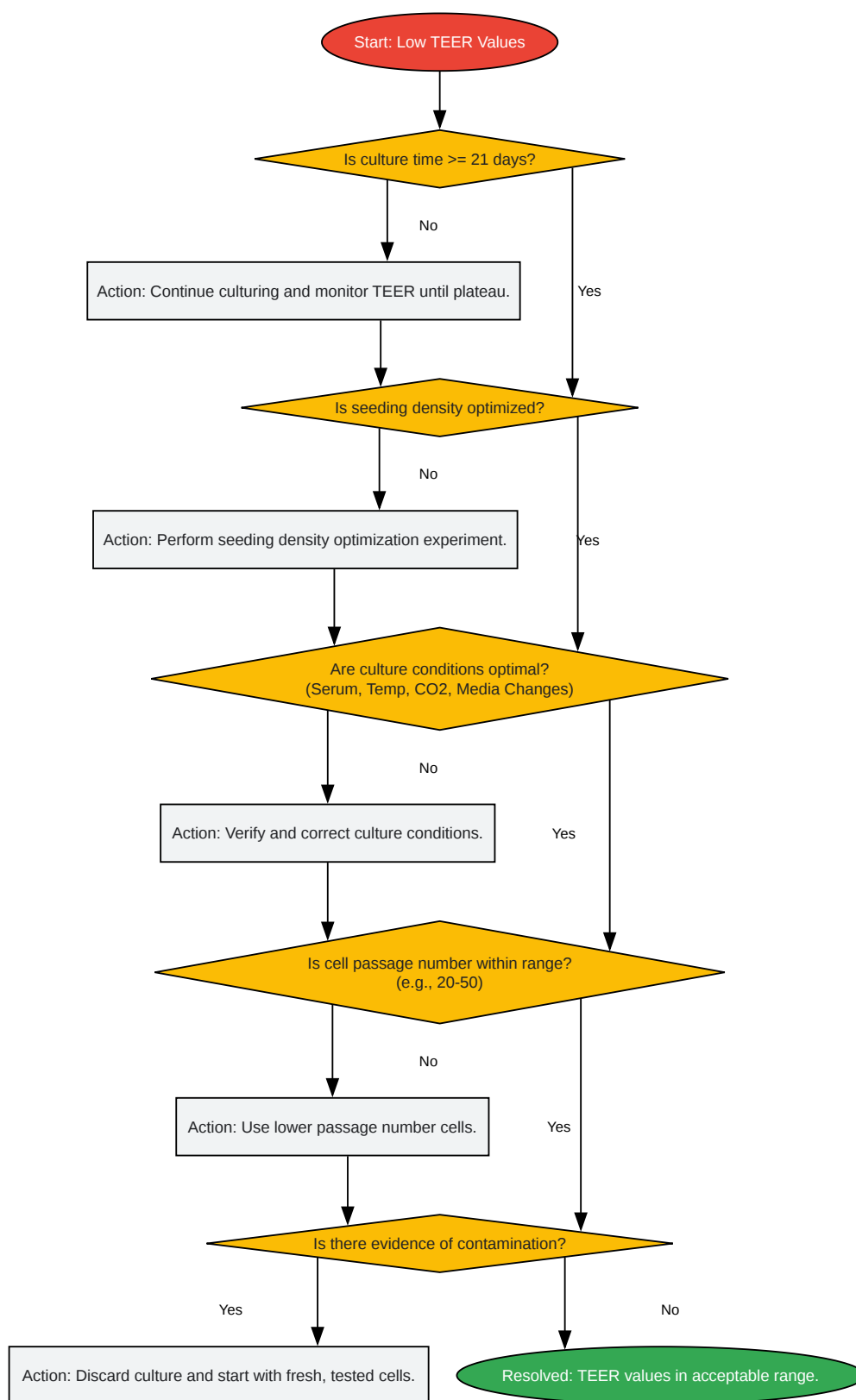
- Equilibration: Remove the Transwell® plate from the incubator and allow it to equilibrate to room temperature for at least 30 minutes.
- Measurement:
 - Use a voltohmmeter with "chopstick" electrodes (e.g., Millicell ERS-2).
 - Before measuring, sterilize the electrodes with 70% ethanol and rinse with sterile saline or culture medium.
 - Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring they are not touching the cell monolayer.
 - Record the resistance reading.
- Blank Measurement: Measure the resistance of a blank insert (containing medium but no cells) to subtract the background resistance.
- Calculation: Calculate the TEER value (in $\Omega \cdot \text{cm}^2$) by subtracting the blank resistance from the sample resistance and then multiplying by the surface area of the Transwell® membrane.

Protocol 3: Caco-2 Permeability Assay (Apical to Basolateral)

- Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers to ensure they meet the acceptance criteria (e.g., $>200 \Omega \cdot \text{cm}^2$).[\[17\]](#)
- Washing: Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS).

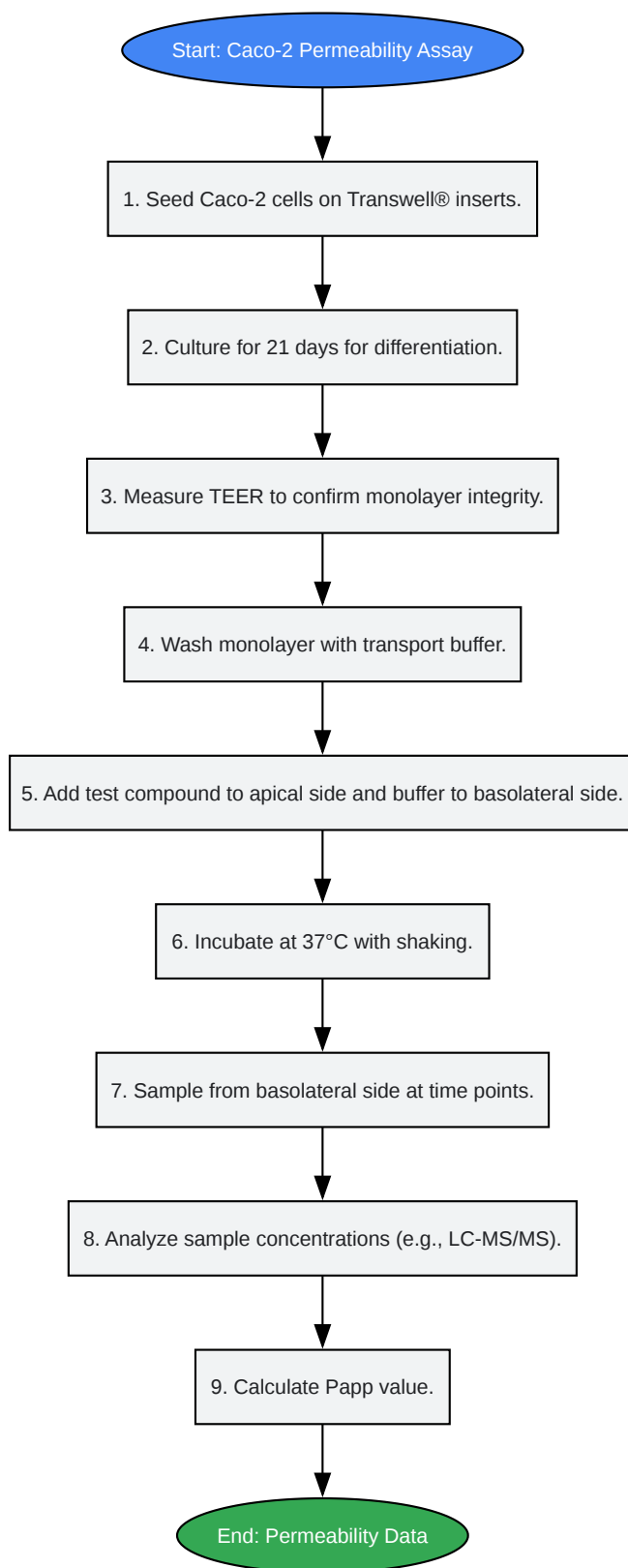
- Equilibration: Add pre-warmed transport buffer to both the apical and basolateral compartments and incubate for 30 minutes at 37°C.
- Dosing:
 - Remove the buffer from the apical compartment.
 - Add the test compound solution (dissolved in transport buffer) to the apical compartment.
 - Add fresh transport buffer to the basolateral compartment.
- Incubation: Incubate the plate at 37°C on an orbital shaker.
- Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment. Replace the volume removed with fresh, pre-warmed transport buffer.
- Analysis: Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
- Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
 - $P_{app} = (dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.^[2]

Visualizations



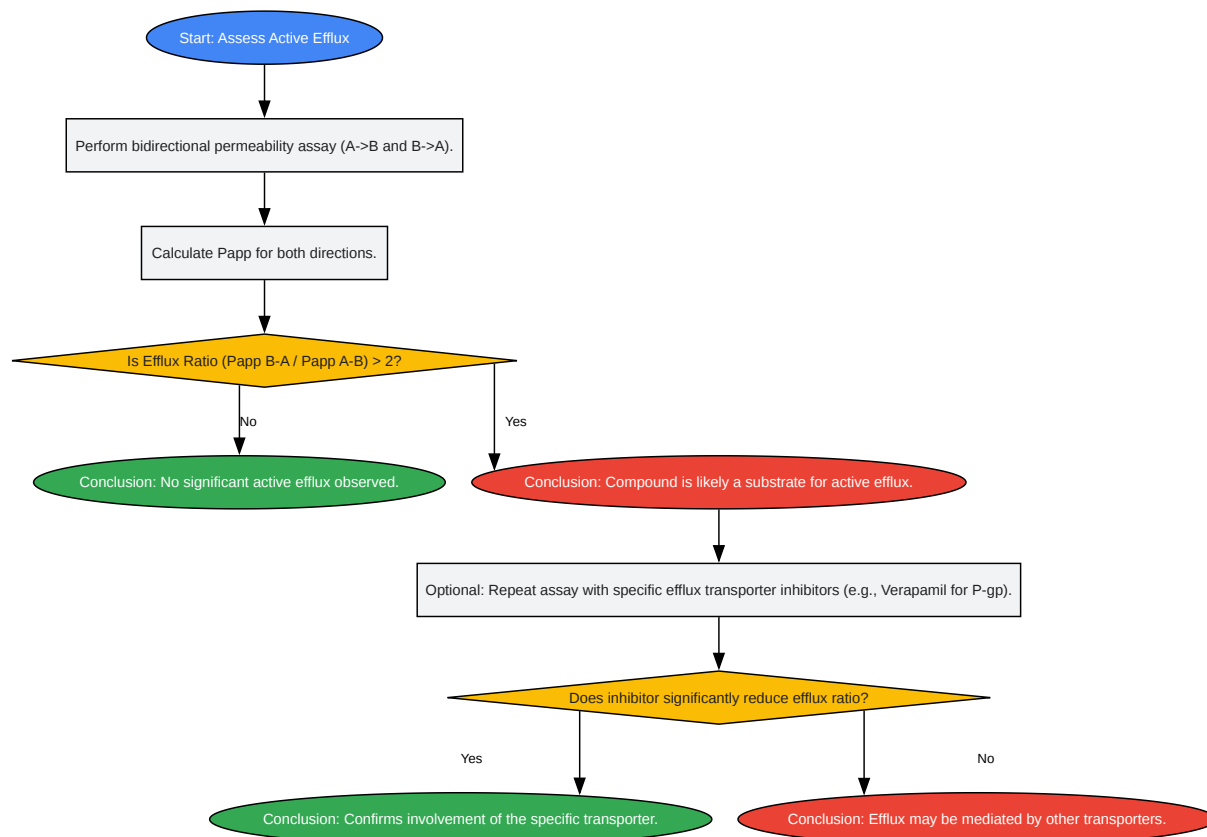
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Caption: Troubleshooting workflow for low TEER values.



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Caption: Standard Caco-2 permeability assay workflow.



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Caption: Logic diagram for determining active efflux.

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